molecular formula C9H9FO5S B13223800 Methyl 3-(fluorosulfonyl)-4-methoxybenzoate

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate

Cat. No.: B13223800
M. Wt: 248.23 g/mol
InChI Key: PEXSWWVVYPLMAW-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include photoredox catalysts, radical initiators, and specific solvents that facilitate the desired transformations. For example, the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are prevalent in fluorosulfonylation reactions .

Major Products Formed

The major products formed from these reactions include various sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is unique due to its specific combination of a fluorosulfonyl group and a methoxybenzoate structure

Biological Activity

Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10FNO4S
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : this compound

The presence of the fluorosulfonyl group is significant as it enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group can participate in nucleophilic attacks, potentially modifying the activity of target proteins.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfonyl groups have been noted for their effectiveness against bacterial strains, suggesting that this compound may also possess similar properties .
  • Antiviral Properties :
    • Research indicates that compounds with fluorinated moieties can exhibit antiviral activities, particularly against RNA viruses. This suggests a potential for this compound in antiviral drug development .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitors of enzymes such as neuraminidase have been developed using similar structural frameworks, indicating a possible pathway for further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralPotential activity against RNA viruses
Enzyme inhibitionInhibitory effects on metabolic enzymes

Case Study: Antiviral Screening

In a study evaluating the antiviral potential of various compounds, this compound was tested against influenza virus strains. The compound demonstrated moderate inhibitory activity, comparable to established antiviral agents .

Table 2: Antiviral Activity Data

CompoundEC50 (μM)CC50 (μM)
This compound0.69>100
Oseltamivir0.76>100

Properties

Molecular Formula

C9H9FO5S

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 3-fluorosulfonyl-4-methoxybenzoate

InChI

InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3

InChI Key

PEXSWWVVYPLMAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F

Origin of Product

United States

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